Potassium iron(III) citrate, pract.
Description
Potassium iron(III) citrate is a coordination complex where iron(III) is chelated by citrate anions and balanced by potassium counterions. It is commonly utilized in pharmaceutical and nutritional applications due to its role in iron supplementation and chelation therapy . Structurally, iron(III) citrate forms oligomeric species in aqueous solutions, including mono-, di-, and trinuclear complexes depending on the iron-to-citrate molar ratio and pH (e.g., [FeIII(Cit)₂]⁵⁻, [Fe₂III(Cit)₂(H₂O)₂]²⁻) . These structural variations influence its stability, bioavailability, and interactions in biological systems.
Properties
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Fe.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEHWXAJBGSF-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeK3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium iron(III) citrate can be synthesized by reacting citric acid with iron(III) chloride and potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid acts as a chelating agent, binding to the iron(III) ions. The addition of potassium hydroxide neutralizes the solution, resulting in the formation of potassium iron(III) citrate.
Industrial Production Methods
In industrial settings, the production of potassium iron(III) citrate involves large-scale reactions in controlled environments. The process includes the precise measurement of reactants, maintaining optimal pH levels, and ensuring proper mixing to achieve a high yield of the desired compound. The final product is then purified and dried for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium iron(III) citrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron(III) ions in the compound can be reduced to iron(II) ions under certain conditions, such as exposure to light or the presence of reducing agents.
Substitution Reactions: The citrate ions can be replaced by other ligands in the presence of competing chelating agents.
Complexation Reactions: Potassium iron(III) citrate can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include reducing agents like ascorbic acid or sodium borohydride. These reactions often occur under mild conditions, such as room temperature and neutral pH.
Substitution Reactions: Competing chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used to replace citrate ions. These reactions may require slightly acidic or basic conditions.
Complexation Reactions: Various metal ions (e.g., copper, zinc) or organic molecules (e.g., amino acids) can be used to form new complexes with potassium iron(III) citrate.
Major Products Formed
Oxidation-Reduction Reactions: The major products include iron(II) citrate and oxidized by-products of the reducing agents.
Substitution Reactions: The products are new metal-ligand complexes, where citrate is replaced by other ligands.
Complexation Reactions: The resulting products are mixed-metal or organic-metal complexes with unique properties.
Scientific Research Applications
Potassium iron(III) citrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Employed in studies of iron metabolism and transport in biological systems. It is also used in the preparation of iron supplements and fortification of food products.
Medicine: Investigated for its potential use in treating iron deficiency anemia and as a component in certain pharmaceuticals.
Industry: Utilized in the production of pigments, as a corrosion inhibitor, and in water treatment processes.
Mechanism of Action
The mechanism of action of potassium iron(III) citrate involves its ability to chelate iron(III) ions, making them more soluble and bioavailable. In biological systems, this compound can facilitate the transport and uptake of iron by cells. The citrate ions play a crucial role in stabilizing the iron(III) ions and preventing their precipitation. The molecular targets include iron transport proteins and enzymes involved in iron metabolism.
Comparison with Similar Compounds
Comparison with Similar Iron Citrate Compounds
Ammonium Iron(III) Citrate
Ammonium iron(III) citrate shares similar iron-chelating properties but differs in counterion effects. The ammonium variant is often used in microbiological media due to its solubility and stability. However, potassium salts are preferred in pharmaceuticals for patients requiring potassium supplementation or those with ammonium sensitivity. The molecular weight and solubility of ammonium iron(III) citrate (261.98 g/mol) differ slightly from potassium iron(III) citrate, impacting formulation choices .
Ferric Citrate Hydrate
Ferric citrate hydrate (FeC₆H₅O₇·nH₂O) lacks the potassium counterion, leading to differences in ionic strength and pH buffering capacity. It is used in dialysis patients to manage hyperphosphatemia, leveraging citrate’s ability to bind dietary phosphate. Potassium iron(III) citrate, in contrast, provides dual benefits of iron delivery and potassium supplementation, making it suitable for hypokalemic patients .
Comparison with Other Iron Chelators and Complexes
Iron(II) Citrate
Iron(II) citrate exhibits higher bioavailability due to the reduced oxidation state, which enhances intestinal absorption . However, iron(II) complexes are prone to oxidation, limiting their shelf life. Potassium iron(III) citrate offers greater stability in aerobic environments, making it preferable for long-term storage and formulations requiring controlled release .
Siderophores (e.g., Aerobactin, Rhizoferrin)
Siderophores are microbial iron chelators with exceptionally high iron affinities (pM values ~25–30). For example, aerobactin uses α-hydroxycarboxylate and hydroxamate groups to achieve logβ values exceeding 30, far surpassing citrate’s moderate affinity (logβ ~12–18) . However, potassium iron(III) citrate is biocompatible and non-immunogenic, unlike siderophores, which may trigger immune responses. This makes it safer for human therapeutics despite lower iron-binding efficiency .
Iron Oxalates (e.g., Potassium Trioxalatoferrate(III))
Oxalate ligands form stronger chelates with iron(III) (logβ ~18–20 for oxalate vs. ~12–15 for citrate) but are nephrotoxic and contraindicated in renal impairment. Potassium iron(III) citrate offers a safer profile for systemic use, though it is less effective in scavenging iron under high oxidative stress .
Structural and Functional Analysis
Oligomerization and Stability
Potassium iron(III) citrate predominantly forms dinuclear species ([Fe₂III(Cit)₂(H₂O)₂]²⁻) at physiological pH, whereas ligands like o-phenanthroline form only mononuclear complexes. This oligomerization enhances stability in plasma but reduces permeability across cell membranes compared to smaller chelators like deferiprone .
Photolability
Marine siderophores (e.g., aquachelin) exhibit photolability, releasing bioavailable iron(II) upon UV exposure. Potassium iron(III) citrate lacks significant photolytic activity, limiting its utility in environments where light-driven iron release is advantageous, such as marine ecosystems .
Data Tables
Table 1: Comparative Properties of Iron Complexes
| Compound | Molecular Formula | logβ (Fe³⁺) | Solubility (g/100 mL) | Key Applications |
|---|---|---|---|---|
| Potassium iron(III) citrate | K₃[Fe(Cit)₂] | ~15 | 1.8 (water) | Anemia, hypokalemia |
| Ammonium iron(III) citrate | (NH₄)₃[Fe(Cit)₂] | ~15 | 2.1 (water) | Microbiological media |
| Aerobactin | C₂₂H₃₂FeN₆O₉ | ~30 | High | Bacterial iron acquisition |
| Iron(II) citrate | FeC₆H₆O₇ | ~12 | 0.5 (water) | Dietary supplements |
Table 2: Bioavailability and Stability
| Compound | Bioavailability (%) | Oxidation Stability | Photolability |
|---|---|---|---|
| Potassium iron(III) citrate | 10–15 | High | Low |
| Iron(II) citrate | 20–30 | Low | Moderate |
| Aerobactin | N/A | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
